molecular formula C19H24N2O B12150178 3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide

3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide

Cat. No.: B12150178
M. Wt: 296.4 g/mol
InChI Key: HYFZSAWLUUPJQB-UHFFFAOYSA-N
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Description

3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring and a piperidine ring, which are connected through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a nucleophilic substitution reaction, where a naphthalene derivative reacts with the piperidine intermediate.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylpiperidin-1-yl)-N-(phenyl)propanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    3-(4-methylpiperidin-1-yl)-N-(benzyl)propanamide: Contains a benzyl group instead of a naphthalene ring.

    3-(4-methylpiperidin-1-yl)-N-(pyridin-2-yl)propanamide: Features a pyridine ring instead of a naphthalene ring.

Uniqueness

3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)-N-naphthalen-2-ylpropanamide

InChI

InChI=1S/C19H24N2O/c1-15-8-11-21(12-9-15)13-10-19(22)20-18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14-15H,8-13H2,1H3,(H,20,22)

InChI Key

HYFZSAWLUUPJQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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